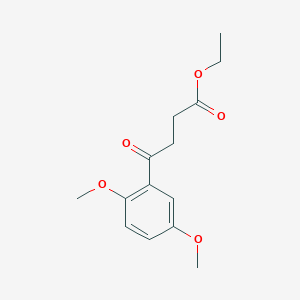

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

Übersicht

Beschreibung

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of phenylbutyrates It is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a butyrate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate typically involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate. The reaction is carried out in the presence of a base such as piperidine and an acid catalyst like glacial acetic acid. The mixture is refluxed in benzene to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-(2,5-dimethoxyphenyl)butanoic acid.

Reduction: Formation of ethyl 4-(2,5-dimethoxyphenyl)-4-hydroxybutyrate.

Substitution: Formation of halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate has been investigated for its potential therapeutic effects. Research indicates that it may exhibit antimicrobial and anticancer properties by interacting with specific molecular targets within biological systems. The compound's mechanism of action is believed to involve the inhibition of enzymes or receptors that are crucial in cell proliferation and metabolic pathways.

Case Study: Anticancer Activity

A study exploring the anticancer properties of this compound demonstrated its ability to inhibit the growth of various cancer cell lines. The compound was tested against breast cancer cells, showing a significant reduction in cell viability at specific concentrations. Further analysis indicated that the compound induced apoptosis through the activation of caspase pathways.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a crucial intermediate for synthesizing more complex organic compounds. Its reactive ester group allows for various transformations, including cyclization and the formation of heterocycles.

Synthesis Pathways

The synthesis typically involves the esterification of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is often conducted under reflux conditions to ensure complete conversion to the ester.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Esterification | 85 | Using sulfuric acid as a catalyst |

| Cyclization | 75 | Involves reaction with various nucleophiles |

Material Science

Development of New Materials

this compound is utilized in material science for developing new materials with specific electronic or optical properties. It can be incorporated into polymeric chains or used as a dopant to enhance material characteristics.

Impact on Material Properties

Research shows that incorporating this compound significantly alters the electronic and optical properties of polymers, making them suitable for advanced applications such as sensors and photovoltaic devices.

Analytical Chemistry

Calibration Standard in Chromatography

In analytical chemistry, this compound is used as a calibration standard in chromatography and spectroscopy. Its well-defined characteristics allow for accurate identification and quantification of other substances in complex mixtures.

| Analytical Application | Method | Outcome |

|---|---|---|

| Chromatography | HPLC | Accurate quantification |

| Spectroscopy | NMR | Structural elucidation |

Wirkmechanismus

The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethoxy-4-ethylamphetamine: A psychedelic compound with similar structural features.

2,5-Dimethoxy-4-bromoamphetamine: Another compound with a similar phenyl ring substitution pattern.

Uniqueness: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is unique due to its specific functional groups and the presence of an ester linkage. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Biologische Aktivität

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate (EDMB) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

EDMB has the molecular formula and a molecular weight of approximately 266.29 g/mol. The compound features a butyric acid derivative substituted with a 2,5-dimethoxyphenyl group, which enhances its solubility and reactivity. The presence of methoxy groups is significant as they can influence the compound's biological activity through improved binding to target proteins.

The biological activity of EDMB is primarily attributed to its ability to interact with specific enzymes and proteins. Research indicates that it may act as an enzyme inhibitor, modulating key biochemical pathways involved in various cellular processes. The 2,5-dimethoxyphenyl group enhances its binding affinity to target proteins, which is crucial for its biological effects.

Antioxidant Properties

EDMB exhibits potential antioxidant activity, capable of scavenging free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

In vitro studies have demonstrated that EDMB possesses antimicrobial properties against certain bacterial strains. This suggests its potential use as a therapeutic agent in treating infections caused by resistant bacteria.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of EDMB derivatives against various viruses, including influenza A. Some derivatives have shown inhibitory activity with IC50 values as low as 7.53 µmol/L, indicating strong antiviral effects.

Case Studies and Research Findings

-

Cytotoxicity Studies :

Compound Cancer Cell Line IC50 (µg/mL) EDMB MCF-7 6.40 EDMB A-549 22.09 Doxorubicin MCF-7 9.18 Doxorubicin A-549 15.06 - Enzyme Inhibition :

- Comparative Analysis :

Eigenschaften

IUPAC Name |

ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-19-14(16)8-6-12(15)11-9-10(17-2)5-7-13(11)18-3/h5,7,9H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFVTVGKBRKLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645816 | |

| Record name | Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-26-4 | |

| Record name | Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.